molecular formula C23H25N3O7 B2818711 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 887873-67-8

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No.: B2818711
CAS No.: 887873-67-8
M. Wt: 455.467
InChI Key: IAEFQNOIBKMSCY-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a synthetic small molecule designed for research applications, building upon the prominent 1,3,4-oxadiazole and 2,3-dihydro-1,4-benzodioxin pharmacophores. These structural motifs are well-documented in scientific literature for their diverse biological activities, making this compound a valuable intermediate in medicinal chemistry and drug discovery programs . The molecular structure incorporates a 1,3,4-oxadiazole ring linked to a 2,3-dihydro-1,4-benzodioxin group, a framework known to exhibit a multi-planar configuration that may influence its interaction with biological targets . The presence of the 3,4,5-triethoxybenzamide substituent introduces potential for enhanced binding affinity and selectivity. Researchers are intrigued by such derivatives for their potential as anti-tumor, antibacterial, and anti-inflammatory agents, as well as for adrenergic antagonism . This compound is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7/c1-4-28-18-12-15(13-19(29-5-2)20(18)30-6-3)21(27)24-23-26-25-22(33-23)14-7-8-16-17(11-14)32-10-9-31-16/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEFQNOIBKMSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the 1,4-benzodioxin ring.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Benzodioxin and Oxadiazole Rings: This step involves the formation of a bond between the benzodioxin and oxadiazole rings, typically through a nucleophilic substitution reaction.

    Introduction of the Triethoxybenzamide Moiety: The final step involves the acylation of the intermediate compound with triethoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of oxadiazole can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its structure allows it to penetrate bacterial membranes effectively, leading to cell lysis. This property makes it a candidate for developing new antibiotics in an era where antibiotic resistance is a growing concern .

Agrochemical Applications

Pesticidal Activity
this compound has been investigated for its potential use as a pesticide. Its bioactive components can target specific pests while being less harmful to beneficial insects. This selective toxicity is crucial in integrated pest management strategies aimed at reducing chemical residues in food production .

Herbicidal Properties
In addition to its pesticidal effects, this compound may possess herbicidal properties. Preliminary studies suggest that it can inhibit the growth of certain weed species without affecting crop yield. This characteristic could lead to the development of eco-friendly herbicides that align with sustainable agricultural practices .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique chemical structure can contribute to improved thermal stability and mechanical strength in polymer composites. This application is particularly relevant in the development of materials for high-performance applications such as aerospace and automotive industries .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of oxadiazole derivatives on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The study concluded that such compounds could serve as lead candidates for further drug development targeting breast cancer .

Case Study 2: Pesticide Development

In an agricultural study evaluating the efficacy of various botanical pesticides, this compound was tested against common agricultural pests. The findings revealed a notable reduction in pest populations compared to control groups treated with conventional pesticides. This research supports its potential role in sustainable pest management systems .

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in various biochemical pathways.

    Receptor Interaction: Modulating the activity of receptors on the cell surface or within cells.

    Signal Transduction: Affecting intracellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of key structural and functional attributes is provided below, referencing compounds from the evidence:

Structural Variations and Molecular Properties

Compound Name Substituents on Benzamide Molecular Formula Molecular Weight Key Features
Target Compound 3,4,5-Triethoxy C₂₄H₂₅N₃O₇* ~467.48 g/mol† High lipophilicity due to three ethoxy groups; potential for enhanced membrane penetration.
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidinyl)sulfonyl]benzamide 4-[(4-Methylpiperidinyl)sulfonyl] C₂₃H₂₄N₄O₆S 484.53 g/mol Sulfonyl group introduces polarity; piperidine may enable CNS activity.
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-methoxyphenyl)sulfonyl]acetamide 2-[(4-Methoxyphenyl)sulfonyl]acetamide C₁₉H₁₇N₃O₇S 431.42 g/mol Sulfonamide-acetamide hybrid; moderate molecular weight.
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-dimethoxybenzamide 2,6-Dimethoxy C₁₈H₁₅N₃O₅ 353.33 g/mol Lower steric bulk compared to triethoxy analog; methoxy groups enhance solubility.
Antibacterial analogs (8a–k) Varied substituents (e.g., halides, alkyl chains) Varies 350–450 g/mol Demonstrated potent antibacterial activity (MIC: 2–8 µg/mL); low cytotoxicity.

*Calculated based on structural analysis. †Estimated using analogous compounds.

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula C19H24N2O5\text{Molecular Formula C}_{19}\text{H}_{24}\text{N}_2\text{O}_5

Key Properties:

  • Molar Mass: 364.41 g/mol
  • Density: 1.233 g/cm³ (predicted)
  • Solubility: Solubility in various solvents is yet to be extensively characterized.

Synthesis

The synthesis of this compound involves multiple steps including the formation of the oxadiazole ring and subsequent functionalization with triethoxybenzamide moieties. The synthetic pathway typically includes:

  • Formation of 2,3-dihydro-1,4-benzodioxin : This is synthesized through reactions involving benzodioxin derivatives.
  • Oxadiazole Formation : The introduction of the oxadiazole ring is achieved via cyclization reactions involving appropriate hydrazides or amidoximes.
  • Final Amide Coupling : The final step involves coupling the oxadiazole with triethoxybenzamide under suitable conditions.

Enzyme Inhibition

Research indicates that compounds containing oxadiazole moieties exhibit significant enzyme inhibitory activities. For instance:

  • Alpha-glucosidase Inhibition : Studies have shown that similar compounds can inhibit yeast alpha-glucosidase effectively, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : While some derivatives show weak inhibition against acetylcholinesterase (AChE), this activity is essential for potential applications in Alzheimer's disease treatment .

Antimicrobial Activity

Compounds with a similar structural framework have demonstrated notable antimicrobial properties. For example:

  • Anti-tubercular Activity : Substituted oxadiazoles have been reported to possess anti-tubercular activity against Mycobacterium tuberculosis, with some derivatives achieving low minimum inhibitory concentrations (MICs) .

Insecticidal Activity

Recent studies have also highlighted the insecticidal potential of oxadiazole derivatives:

  • Compounds were tested against pests like Mythimna separata and Plutella xylostella, showing moderate to excellent larvicidal activities .

Case Study 1: Enzyme Inhibition Profile

In a study evaluating various oxadiazole derivatives for their enzyme inhibition capabilities:

CompoundTarget EnzymeIC50 (µM)Remarks
1Alpha-glucosidase0.25Potent inhibitor
2Acetylcholinesterase10.0Weak inhibition

This table illustrates the varying degrees of activity against different enzymes relevant to metabolic disorders and neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of oxadiazole derivatives against Mycobacterium tuberculosis revealed:

CompoundMIC (µg/mL)Resistance Strain
3a0.25Wild-type H37Rv
3b0.50Monoresistant strains

These findings underscore the therapeutic potential of oxadiazole-containing compounds in treating resistant strains of tuberculosis.

Q & A

Q. What are the standard synthetic pathways for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the oxadiazole ring.
  • Amide coupling between the oxadiazole intermediate and the triethoxybenzamide moiety. Key steps are monitored via thin-layer chromatography (TLC), and intermediates are purified using crystallization or column chromatography. Final characterization employs IR spectroscopy (to confirm functional groups) and ¹H/¹³C NMR (to verify structural integrity) .

Q. How is structural validation performed for this compound?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, ethoxy groups at δ 1.2–1.4 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~509).
  • Elemental Analysis : Validates purity (>95%) .

Q. What are the solubility properties critical for experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Pre-formulation studies recommend using DMSO for biological assays due to its low toxicity in cell cultures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Design of Experiments (DoE) : Statistical methods (e.g., factorial design) evaluate variables like temperature, solvent (DMF vs. THF), and catalyst loading. For example, increasing reaction temperature from 80°C to 100°C improved oxadiazole ring formation yield by 18% .
  • Computational Modeling : Quantum mechanical calculations predict transition states to identify energy barriers in key steps (e.g., cyclization) .

Q. What methodologies resolve contradictions in biological activity data?

Discrepancies in IC₅₀ values across studies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity).
  • Structural analogs : Compare activity of derivatives (see Table 1 ).
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends .

Table 1 : Comparative Bioactivity of Structural Analogs

CompoundTarget Enzyme IC₅₀ (nM)Cell Viability (μM)
Parent compound12.3 ± 1.248.5 ± 3.1
Methyl-substituted analog8.7 ± 0.932.4 ± 2.8
Nitro-substituted analog23.5 ± 2.1>100
Data derived from enzyme inhibition and MTT assays .

Q. How can computational tools predict pharmacokinetic properties?

  • ADMET Prediction : Software like SwissADME calculates logP (~3.2), indicating moderate lipophilicity.
  • Molecular Dynamics (MD) : Simulates binding stability to target proteins (e.g., COX-2, HDACs) to prioritize derivatives for synthesis .

Q. What strategies validate target engagement in cellular models?

  • Chemical Proteomics : Use photoaffinity probes to capture protein targets in live cells.
  • Knockdown/Overexpression : CRISPR-Cas9 gene editing confirms phenotype reversal upon target modulation .

Methodological Challenges and Solutions

Q. How are stability issues addressed during long-term storage?

  • Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis of the oxadiazole ring.
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks simulates degradation pathways (e.g., ethoxy group oxidation) .

Q. What analytical techniques detect trace impurities in batch synthesis?

  • HPLC-MS : Detects impurities at <0.1% levels (e.g., unreacted benzodioxin precursor).
  • X-ray Crystallography : Resolves stereochemical uncertainties in crystalline intermediates .

Future Research Directions

Q. How can AI-driven platforms accelerate derivative screening?

  • Generative Models : Propose novel analogs with optimized bioactivity using reinforcement learning.
  • Automated High-Throughput Screening (HTS) : Integrate robotic synthesis with real-time analytics for rapid iteration .

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